molecular formula C16H16N2O4 B3131041 N,N'-Ethylenedianthranilic Acid CAS No. 34827-82-2

N,N'-Ethylenedianthranilic Acid

Cat. No.: B3131041
CAS No.: 34827-82-2
M. Wt: 300.31 g/mol
InChI Key: BMRDIJXIHSOUFN-UHFFFAOYSA-N
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Description

N,N’-Ethylenedianthranilic Acid is an organic compound with the molecular formula C16H16N2O4. It is a derivative of anthranilic acid, characterized by the presence of two anthranilic acid moieties linked by an ethylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Ethylenedianthranilic Acid can be synthesized through the reaction of anthranilic acid with ethylenediamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product.

Industrial Production Methods: Industrial production of N,N’-Ethylenedianthranilic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,N’-Ethylenedianthranilic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-Ethylenedianthranilic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N,N’-Ethylenedianthranilic Acid can be compared with other similar compounds, such as:

    Anthranilic Acid: The parent compound, which lacks the ethylene bridge.

    N-Phenylanthranilic Acid: A derivative with a phenyl group instead of an ethylene bridge.

    N,N’-Diethylenedianthranilic Acid: A similar compound with an additional ethylene group.

Uniqueness: N,N’-Ethylenedianthranilic Acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the ethylene bridge allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

N,N'-Ethylenedianthranilic acid (EDA) is a compound derived from anthranilic acid, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of EDA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EDA is characterized by its two anthranilic acid moieties connected by an ethylene bridge. This structure contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

EDA has shown promising antimicrobial properties against various pathogens. Studies have demonstrated that EDA exhibits significant antifungal activity against Candida albicans, with inhibition rates ranging from 25% to 50% at concentrations as low as 4 μg/mL . The structure-activity relationship indicates that modifications in the anthranilic acid framework can enhance its antimicrobial efficacy.

2. Antiviral Activity

Recent research highlighted the antiviral potential of EDA derivatives against Zika virus (ZIKV). A synthetic derivative, referred to as FAM E3, derived from anthranilic acid, demonstrated an impressive reduction in ZIKV replication by up to 86% in vitro . The mechanism appears to involve interference with viral replication processes and lipid metabolism in host cells.

3. Antioxidant Properties

EDA and its derivatives have been evaluated for their antioxidant capabilities. Some studies indicated that EDA can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases . The antioxidant activity is often measured through assays that evaluate superoxide dismutase (SOD) activity and radical scavenging capabilities.

The biological activities of EDA are mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : EDA can inhibit specific enzymes involved in microbial metabolism, leading to reduced growth and survival of pathogens.
  • Interference with Viral Life Cycle : The compound may disrupt critical steps in the viral life cycle, such as entry into host cells or replication.
  • Scavenging Free Radicals : EDA's antioxidant properties allow it to neutralize free radicals, thus protecting cellular components from oxidative damage.

Case Study 1: Antifungal Efficacy

In a controlled study, several derivatives of EDA were tested for antifungal activity against C. albicans. The results indicated that certain modifications led to enhanced antifungal properties, suggesting a potential pathway for developing new antifungal agents based on EDA .

Case Study 2: Antiviral Potential Against ZIKV

A study investigating the antiviral effects of FAM E3 revealed that treatment with this compound significantly reduced ZIKV replication in Vero cells. The study provided insights into the compound's mechanism, showing decreased lipid droplet accumulation associated with viral replication .

Data Tables

Biological Activity Effect Concentration Tested Reference
Antifungal25-50% inhibition of C. albicans4 μg/mL
AntiviralUp to 86% reduction in ZIKVNot specified
AntioxidantSOD activityVaried

Properties

IUPAC Name

2-[2-(2-carboxyanilino)ethylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(20)11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRDIJXIHSOUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCNC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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